2,4-Hexanedione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Thermochemical properties:

- The National Institute of Standards and Technology (NIST) WebBook provides data on the gas-phase thermochemistry of 2,4-hexanedione, including its enthalpy of formation. This information is valuable for researchers studying the energetics of chemical reactions involving this compound. Source: National Institute of Standards and Technology (NIST) WebBook: )

Potential synthetic intermediate:

- Due to its functional group (1,3-diketone), 2,4-hexanedione could potentially serve as a starting material for the synthesis of various organic compounds. However, specific research examples utilizing 2,4-hexanedione in this manner are scarce in the current scientific literature.

Limited research focus:

- Compared to its isomer, 2,5-hexanedione, which is a well-established metabolite of the industrial solvent n-hexane and is extensively studied in toxicology, 2,4-hexanedione has received considerably less research attention. This is likely due to the lack of a readily identifiable role for 2,4-hexanedione in biological or industrial contexts.

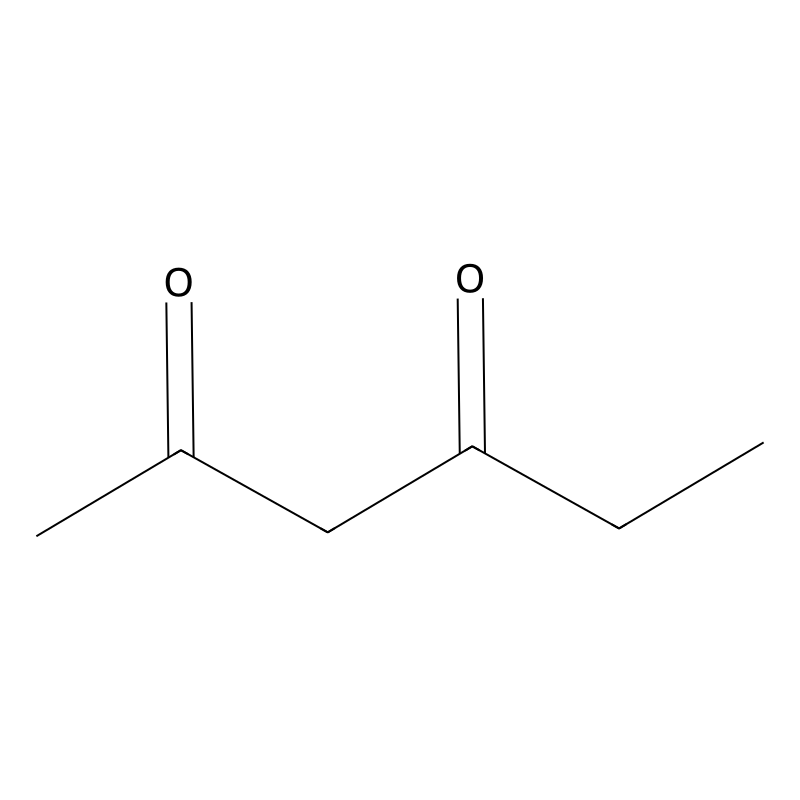

2,4-Hexanedione is an organic compound with the molecular formula and a molecular weight of approximately 114.14 g/mol. It is classified as a diketone, specifically a beta-diketone, which means it contains two carbonyl groups (C=O) located at the second and fourth positions of a six-carbon chain. This compound is also known by other names such as acetone propionyl and propionylacetone. It appears as a colorless liquid with a characteristic odor and is soluble in water, making it useful in various chemical applications .

- Enolization: The compound can undergo tautomeric conversion between its keto form and enol form, which is important in many organic reactions.

- Condensation Reactions: It can react with aldehydes or ketones in aldol condensation reactions to form larger carbon chains.

- Reduction: 2,4-Hexanedione can be reduced to form alcohols using reducing agents like lithium aluminum hydride.

- Oxidation: Under certain conditions, it can be oxidized to yield carboxylic acids or other derivatives.

These reactions highlight its reactivity and versatility in synthetic organic chemistry .

The biological activity of 2,4-hexanedione has been studied primarily in the context of its potential neurotoxicity. Exposure to this compound may lead to symptoms such as irritation of the skin and eyes, and it has been associated with neurotoxic effects, including peripheral neuropathy. Chronic exposure can result in severe neurological damage and reproductive toxicity . Additionally, it has been shown to affect blood components after prolonged exposure, indicating its potential impact on human health.

2,4-Hexanedione can be synthesized through several methods:

- Condensation of Acetone: One common method involves the condensation of acetone with ethyl acetoacetate under acidic conditions.

- Oxidation of Hexane: Another approach is the oxidation of hexane derivatives, where specific oxidizing agents convert alkanes into diketones.

- Biological Synthesis: Some studies have explored microbial synthesis routes where specific bacteria can convert simpler substrates into 2,4-hexanedione.

These methods provide flexibility in producing 2,4-hexanedione for various industrial applications .

2,4-Hexanedione has several applications across different fields:

- Solvent: Due to its solvent properties, it is used in various chemical processes and formulations.

- Intermediate in Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Flavoring Agent: In food chemistry, it may be utilized as a flavoring agent due to its pleasant odor.

- Research: It is often used in laboratories for studying ketones and their reactivity.

These applications underline its significance in both industrial and research settings .

Research on interaction studies involving 2,4-hexanedione has focused on its neurotoxic effects. Studies indicate that exposure can lead to significant neurological impairment due to its ability to affect neurotransmitter systems. The compound's interactions with cellular components have been explored to understand its toxicological profile better. Furthermore, investigations into its metabolic pathways have revealed how it may lead to the formation of harmful metabolites that contribute to its toxicity .

Several compounds share structural similarities with 2,4-hexanedione. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2,5-Hexanedione | C₆H₁₀O₂ | Has carbonyl groups at positions 2 and 5; known for neurotoxicity. |

| Acetylacetone | C₅H₈O₂ | Contains two carbonyl groups but is a five-carbon compound; used as a chelating agent. |

| Diacetyl | C₆H₁₀O₂ | A diketone with two acetyl groups; commonly used in flavoring. |

Uniqueness of 2,4-Hexanedione:

What sets 2,4-hexanedione apart from these compounds is its specific positioning of carbonyl groups which influences its reactivity and biological activity. Unlike diacetyl or acetylacetone, which have different applications largely related to flavoring and chelation respectively, 2,4-hexanedione's role as a neurotoxin makes it particularly noteworthy in toxicological studies .

Molecular Formula (C₆H₁₀O₂) and Mass (114.14 g/mol)

2,4-Hexanedione is an organic compound with the molecular formula C₆H₁₀O₂ and a molecular weight of 114.14 g/mol [1] [2]. This beta-diketone compound, also known as hexane-2,4-dione or propionylacetone, belongs to the class of diketones characterized by two carbonyl groups positioned at the second and fourth carbon atoms of the hexane chain [3]. The empirical formula accurately represents the atomic composition of the molecule, consisting of six carbon atoms, ten hydrogen atoms, and two oxygen atoms [1].

Structural Characteristics and Conformational Analysis

2,4-Hexanedione exhibits a linear carbon chain structure with two carbonyl (C=O) functional groups at positions 2 and 4 [3] [5]. The molecule demonstrates significant tautomerism, existing in both keto and enol forms in equilibrium [31]. In the keto form, the molecule maintains two distinct carbonyl groups, while in the enol form, one carbonyl group transforms into an enol structure with a hydroxyl group and a carbon-carbon double bond [31] [26]. The enol tautomer is stabilized through intramolecular hydrogen bonding, forming a six-membered ring structure that contributes to its relative stability compared to enols of simple ketones [31] [23]. This intramolecular hydrogen bonding occurs between the hydroxyl hydrogen and the remaining carbonyl oxygen, creating a resonance-stabilized system [23].

The conformational flexibility of 2,4-hexanedione arises from rotation around its carbon-carbon single bonds [9]. Various conformers exist due to these rotational degrees of freedom, with the most stable conformations influenced by steric interactions between methyl groups and electronic effects from the carbonyl groups [9] [10]. The presence of the two carbonyl groups in proximity affects the overall molecular geometry, creating a slightly bent structure rather than a perfectly linear arrangement [3].

Electronic Structure and Bonding Properties

The electronic structure of 2,4-hexanedione is characterized by the presence of two carbonyl groups, each containing a carbon-oxygen double bond with significant polarity [9] . These carbonyl groups feature sp² hybridized carbon atoms, creating a planar geometry around each carbonyl carbon [9]. The oxygen atoms in the carbonyl groups possess two lone pairs of electrons, contributing to their electron-rich nature and hydrogen bond accepting capabilities .

In the keto form, the carbon atoms between the carbonyl groups (position 3) exhibit enhanced acidity due to the electron-withdrawing effects of the adjacent carbonyl groups [31]. This acidity facilitates enolization and enables the molecule to participate in various chemical reactions [31]. The enol tautomer displays a conjugated π-electron system spanning five atoms, providing additional resonance stabilization [31] [34]. This extended conjugation contributes to the relatively high percentage of enol form (approximately 16% at 20°C) compared to simple ketones [26] [31].

The bonding in 2,4-hexanedione involves sigma (σ) bonds forming the molecular framework and pi (π) bonds in the carbonyl groups and in the enol tautomer's carbon-carbon double bond [9]. The electronic distribution creates regions of partial positive charge on the carbonyl carbons and partial negative charge on the oxygen atoms, influencing the molecule's reactivity and intermolecular interactions .

Physical Properties

Physical State and Organoleptic Properties

At standard temperature and pressure, 2,4-hexanedione exists as a clear colorless to slightly yellow liquid [5] [3]. The compound possesses a characteristic odor typical of diketones, though specific organoleptic descriptions are limited in scientific literature [5]. The physical appearance of the compound may vary slightly depending on purity levels and storage conditions, but it generally maintains its liquid state across normal laboratory conditions [3].

Solubility Profile

2,4-Hexanedione demonstrates good solubility in a range of organic solvents, including alcohols, ethers, ketones, and chlorinated solvents [13] [3]. This solubility behavior is consistent with its moderately polar nature, attributed to the presence of two carbonyl groups that can engage in hydrogen bonding as acceptors [13]. The compound exhibits limited solubility in water, with a calculated log10 of water solubility (log10WS) value of -0.89, indicating poor water miscibility [13] [32]. The octanol-water partition coefficient (LogP) of 2,4-hexanedione is reported as 0.945, suggesting a slight preference for organic phases over aqueous environments [13] [3]. This solubility profile is typical for medium-chain diketones, reflecting a balance between the hydrophobic carbon chain and the hydrophilic carbonyl functionalities [32].

Thermophysical Constants

2,4-Hexanedione exhibits a boiling point of 161°C at 760 mmHg (standard pressure), which is consistent with its molecular weight and functional group composition [3] [5]. The melting point has been reported in the range of 240-241°C, though this value appears unusually high for a liquid compound and may represent decomposition temperature rather than true melting point [3] [11]. The flash point of the compound is 53.6±16.8°C, indicating moderate flammability [3] [5].

The vapor pressure of 2,4-hexanedione varies significantly with temperature, ranging from 1.33 kPa at 323.52 K to 202.64 kPa at 457.23 K, demonstrating the expected exponential relationship between temperature and vapor pressure [13] [32]. The refractive index is reported as 1.47686 at 14.9°C, providing information about the compound's optical properties [11] [3].

Density and Viscosity Parameters

The density of 2,4-hexanedione is 0.936±0.06 g/cm³ at 20°C and standard pressure, which is typical for organic compounds of this molecular weight containing oxygen functionalities [3] [11]. The viscosity parameters of 2,4-hexanedione show strong temperature dependence, with calculated dynamic viscosity values ranging from 0.0034020 Pa·s at 257.24 K to 0.0003624 Pa·s at 444.42 K [13] [32]. This decrease in viscosity with increasing temperature follows the expected trend for organic liquids, where molecular mobility increases at higher temperatures [13]. The viscosity behavior is influenced by intermolecular forces, particularly hydrogen bonding in the enol tautomer, which contributes to the overall viscosity profile of the compound [32] [13].

Spectroscopic Characterization

Nuclear Magnetic Resonance Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the molecular structure of 2,4-hexanedione, particularly regarding its tautomeric equilibrium between keto and enol forms [17] [19]. In the proton (¹H) NMR spectrum, the keto form displays characteristic signals including a methyl group (C1) resonating at 2.1-2.2 ppm as a singlet integrating for three protons, a methylene group (C3) appearing at 3.5-3.7 ppm as a singlet integrating for two protons, another methylene group (C5) at 2.4-2.6 ppm appearing as a quartet integrating for two protons, and a terminal methyl group (C6) at 1.0-1.1 ppm as a triplet integrating for three protons [19] [17].

The enol tautomer can be identified by a distinctive hydroxyl proton signal appearing at 15.0-16.0 ppm as a broad peak, with the significant downfield shift resulting from intramolecular hydrogen bonding [19] [31]. The relative integration of keto and enol signals allows for quantification of the tautomeric equilibrium, which has been determined to include approximately 16% of the enol form at 20°C [26] [31].

Carbon-13 (¹³C) NMR spectroscopy further confirms the structure, with the keto form showing carbonyl carbon resonances at approximately 200-210 ppm, while the enol form displays signals for the enolic carbon at 170-180 ppm and the carbon bearing the hydroxyl group at 90-100 ppm [17] [19].

Infrared Spectroscopy Profile

The infrared (IR) spectroscopy profile of 2,4-hexanedione provides crucial information about its functional groups and tautomeric behavior [20] [22]. The spectrum exhibits strong carbonyl stretching bands in the range of 1700-1720 cm⁻¹, characteristic of ketones [20] [23]. The presence of both keto and enol tautomers is evidenced by the observation of a broad O-H stretching band at 3200-3400 cm⁻¹ (enol form) and a C=C stretching vibration at 1620-1640 cm⁻¹ (enol form) [20] [23].

Additional significant bands include C-H stretching vibrations for methyl groups at 2950-2970 cm⁻¹ and for methylene groups at 2920-2940 cm⁻¹ [20] [22]. Carbon-carbon stretching vibrations appear in the fingerprint region at 1100-1200 cm⁻¹ [20]. The intensity of the enol-related bands relative to the keto bands provides information about the tautomeric equilibrium, with the enol form showing stronger representation in the IR spectrum than might be expected based solely on solution-phase equilibrium constants, due to the stabilizing effect of intramolecular hydrogen bonding [23] [31].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides valuable structural information about 2,4-hexanedione through its characteristic fragmentation pattern [21] [24]. The molecular ion peak appears at m/z 114, corresponding to the molecular weight of the compound [21] [18]. This peak typically shows medium intensity due to the moderate stability of the molecular ion [21].

The fragmentation pathway includes several characteristic peaks: m/z 99 (strong) resulting from the loss of a methyl group (M⁺-CH₃), m/z 71 (strong) corresponding to the loss of C₂H₃O, m/z 57 (medium) representing the C₃H₅O⁺ fragment, m/z 43 (very strong) attributed to the C₂H₃O⁺ acylium ion, m/z 29 (medium) from the C₂H₅⁺ fragment, and m/z 15 (weak) representing the methyl cation (CH₃⁺) [21] [24]. The base peak at m/z 43 is particularly characteristic of beta-diketones, resulting from alpha cleavage of the carbonyl groups [21] [24].

The fragmentation pattern follows established mechanisms for ketones, including alpha cleavage and McLafferty rearrangement, with the specific pattern serving as a diagnostic tool for identifying 2,4-hexanedione and distinguishing it from isomeric compounds [24] [21].

UV-Visible Absorption Characteristics

The ultraviolet-visible (UV-Vis) absorption spectrum of 2,4-hexanedione exhibits characteristic bands associated with its carbonyl groups and, in the enol form, its conjugated system [25] [27]. The compound shows an n→π* transition for the carbonyl groups in the range of 270-290 nm with a relatively low absorption coefficient (ε) of 10-100 L·mol⁻¹·cm⁻¹ [25]. This transition corresponds to the promotion of a non-bonding electron from oxygen to an antibonding π orbital of the carbonyl group [25].

In the enol tautomer, an additional π→π* transition appears at 220-240 nm with a medium absorption coefficient (ε) of 1000-10000 L·mol⁻¹·cm⁻¹, attributed to the conjugated system formed by the carbon-carbon double bond and the remaining carbonyl group [25] [26]. The relative intensities of these absorption bands can provide information about the keto-enol equilibrium in different solvents, as the enol content may vary with solvent polarity [26] [27]. The UV cutoff for analytical purposes when using 2,4-hexanedione as a solvent would need to be considered in relation to these absorption characteristics [27].

Thermodynamic Properties

Standard Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) of 2,4-hexanedione has been experimentally determined and reported in scientific literature [13] [29]. For the liquid state, the standard enthalpy of formation is -505.00 ± 3.00 kJ/mol at 298.15 K [13] [32]. This negative value indicates that the formation of 2,4-hexanedione from its constituent elements in their standard states is an exothermic process [13]. For the gaseous state, the standard enthalpy of formation is reported as -439.70 kJ/mol, with the difference between liquid and gas values corresponding to the enthalpy of vaporization [13] [32]. These values reflect the thermodynamic stability of the compound relative to its constituent elements and provide essential data for calculating other thermodynamic parameters and predicting chemical reactivity [29] [32].

Enthalpy of Combustion

The standard enthalpy of combustion (ΔcH°) for 2,4-hexanedione in the liquid state is -3281.00 ± 6.30 kJ/mol [13] [32]. This substantial negative value indicates that the combustion reaction, in which 2,4-hexanedione reacts with oxygen to form carbon dioxide and water, is highly exothermic [13]. The combustion reaction can be represented as:

C₆H₁₀O₂ (l) + 8O₂ (g) → 6CO₂ (g) + 5H₂O (l)

The large magnitude of the enthalpy of combustion reflects the significant energy released when the carbon-hydrogen and carbon-carbon bonds in 2,4-hexanedione are oxidized to form the more stable carbon-oxygen and hydrogen-oxygen bonds in the products [28] [32]. This value is consistent with other organic compounds of similar molecular weight and oxygen content [28].

Vaporization Enthalpy

The enthalpy of vaporization (ΔvapH°) for 2,4-hexanedione is 23.00 ± 0.30 kJ/mol [13] [32]. This value represents the energy required to convert one mole of the compound from the liquid to the gaseous state at constant temperature and pressure [13]. The relatively moderate value is consistent with the presence of some intermolecular forces, including dipole-dipole interactions and hydrogen bonding in the enol tautomer, but indicates weaker intermolecular attractions than those found in highly hydrogen-bonded systems like alcohols [13] [32]. The enthalpy of vaporization plays a crucial role in determining the vapor pressure characteristics of the compound and its behavior in distillation processes [13].

Heat Capacity Measurements

The heat capacity (Cp) of 2,4-hexanedione in the gaseous state shows a clear temperature dependence, increasing from 193.61 J/mol·K at 444.42 K to 244.62 J/mol·K at 634.10 K [13] [32]. This progressive increase with temperature is typical for organic molecules and reflects the increasing excitation of vibrational modes at higher temperatures [13]. The heat capacity values provide essential information for calculating enthalpy and entropy changes in reactions involving 2,4-hexanedione across different temperature ranges [32].

The temperature dependence of heat capacity follows a near-linear relationship within the studied temperature range, allowing for interpolation of values at intermediate temperatures [13] [32]. These measurements are crucial for thermochemical calculations and process design in applications involving this compound [32].

Gibbs Free Energy Parameters

The standard Gibbs free energy of formation (ΔfG°) for 2,4-hexanedione is -258.20 kJ/mol at 298.15 K [13] [32]. This negative value indicates that the formation of 2,4-hexanedione from its elements in their standard states is thermodynamically favorable under standard conditions [13] [30]. The Gibbs free energy varies with temperature, becoming less negative as temperature increases, with estimated values of -255.30 kJ/mol at 350 K, -252.10 kJ/mol at 400 K, and continuing to decrease in magnitude at higher temperatures [32] [30].

The relationship between Gibbs free energy, enthalpy, and entropy follows the fundamental equation:

ΔG° = ΔH° - TΔS°

XLogP3

Boiling Point

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]

Pictograms

Flammable;Acute Toxic;Irritant